molecular formula C15H15N5O2 B2764958 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide CAS No. 1396768-03-8

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

Cat. No. B2764958
CAS RN: 1396768-03-8
M. Wt: 297.318
InChI Key: QMULJUCCKPYXIK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . It also contains an amide group and a furan ring, which is a five-membered ring with one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of N-substituted pyrimidin-2-amine derivatives were designed, screened computationally, and synthesized . The structures of these compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FT-IR, NMR, and mass spectroscopy . These methods can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall structure of the molecule.

Scientific Research Applications

Drug Discovery

Pyrrole derivatives, including the compound , are crucial in drug discovery due to their versatility, selectivity, and biocompatibility . They are fundamental building blocks for many biologically active molecules .

Material Science

Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for various applications, including the development of new materials.

Catalysis

Pyrrole derivatives play a significant role in catalysis . They can act as catalysts in various chemical reactions, contributing to the efficiency and selectivity of these processes.

Antibacterial Activity

Some 2,5-Dimethylpyrrole compounds, a category that includes your compound, have shown promising antibacterial activity . This makes them potential candidates for the development of new antibiotics.

Antihypertensive Activity

2,5-Dimethylpyrrole compounds have also been associated with antihypertensive activity . This suggests potential applications in the treatment of high blood pressure.

Antitubercular Activity

Pyrrole derivatives have been found to exhibit antitubercular properties . This could be particularly valuable in the fight against tuberculosis.

Fungicides and Anti-Inflammatories

Diverse therapeutic applications of pyrrole derivatives as fungicides and anti-inflammatories have been widely described . This suggests potential uses in the treatment of fungal infections and inflammatory conditions.

Improvement of Monoclonal Antibody Production

Chemical compounds, including some pyrrole derivatives, have been shown to improve monoclonal antibody production in mammalian cell cultures . This could have significant implications for the production of therapeutic antibodies.

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The lead compound in the same class possessed desirable pharmacokinetic properties and oral bioavailability .

Future Directions

While specific future directions for this compound were not found, research into similar compounds is ongoing. For example, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMULJUCCKPYXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide

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